molecular formula C11H11N5O4 B3050604 4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine CAS No. 27315-30-6

4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine

Cat. No. B3050604
CAS RN: 27315-30-6
M. Wt: 277.24 g/mol
InChI Key: XTICTMRRDFLWTA-UHFFFAOYSA-N
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Description

4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine, also known as DNT, is a chemical compound that has been widely used in scientific research due to its unique properties. DNT belongs to the class of triazine compounds and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine is not fully understood. However, it has been suggested that 4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine inhibits the activity of certain enzymes involved in DNA synthesis and repair, leading to cell death. 4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine has also been found to induce apoptosis in cancer cells. In addition, 4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine has been found to inhibit the activity of certain enzymes involved in DNA synthesis and repair.

Advantages and Limitations for Lab Experiments

4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine has several advantages for lab experiments. It is a stable compound and can be easily synthesized. It is also relatively inexpensive compared to other reagents used in scientific research. However, 4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine has some limitations. It is toxic and must be handled with care. In addition, its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine. Further research is needed to fully understand its mechanism of action. In addition, 4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine has shown promise as a potential anti-cancer agent, and further studies are needed to explore its potential use in cancer treatment. 4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine can also be used as a reagent for the detection of primary amines, and further studies are needed to explore its potential use in this area. Finally, 4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine can be used in the synthesis of various compounds, and further studies are needed to explore its potential use in this area.

Scientific Research Applications

4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine has been extensively used in scientific research as a reagent for the detection of primary amines. It has also been used in the synthesis of various compounds such as triazolopyridines, pyrazolotriazines, and triazolotriazines. 4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine has been found to exhibit anti-tumor activity and has been studied for its potential use in cancer treatment.

properties

IUPAC Name

4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O4/c1-19-10-13-9(14-11(15-10)20-2)12-7-5-3-4-6-8(7)16(17)18/h3-6H,1-2H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTICTMRRDFLWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)NC2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429406
Record name F3143-0135
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine

CAS RN

27315-30-6
Record name F3143-0135
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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